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Compound of Interest

N-(4-chlorophenyl)-2-(2-
Compound Name:
methylphenoxy)acetamide

Cat. No.: B5735526

Get Quote

Executive Summary

N-(4-chlorophenyl)-2-(2-methylphenoxy)acetamide represents a distinct pharmacophore

within the N-aryl-2-phenoxyacetamide class. Structurally, it combines a lipophilic 4-chloroaniline
moiety with a sterically significant 2-methylphenoxy (o-cresol) headgroup. This specific
substitution pattern confers unique physicochemical properties, positioning the compound as a
versatile scaffold with dual potential as an antimicrobial agent (targeting bacterial membranes
or cell wall synthesis enzymes) and a synthetic auxin herbicide (mimicking indole-3-acetic
acid).

This guide provides a comprehensive technical analysis of its synthesis, structure-activity
relationship (SAR), and biological mechanisms, intended for researchers in medicinal chemistry
and agrochemical development.

Chemical Profile & Physicochemical Properties[1][2]
[31[4][5][6][7][8][°]
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The molecule functions as a non-ionizable, lipophilic amide. The ortho-methyl group on the
phenoxy ring introduces a "steric lock," potentially restricting conformational freedom and
enhancing selectivity for specific binding pockets (e.g., the auxin receptor TIR1 or bacterial
Enoyl-ACP reductase).

Property Specification
N-(4-chlorophenyl)-2-(2-

IUPAC Name ( pheny)-2- )
methylphenoxy)acetamide

Molecular Formula C15H14CINO2

Molecular Weight 275.73 g/mol

Core Scaffold Phenoxyacetamide

) 2-Methyl (steric hindrance), 4-Chloro

Key Substituents ) o ] -
(lipophilicity/metabolic stability)

Predicted LogP 3.2 — 3.5 (Highly Lipophilic)

H-Bond Donors/Acceptors 1 Donor (NH), 2 Acceptors (O, N)

Synthesis Protocol

The most robust synthetic route utilizes a convergent Williamson Ether Synthesis approach
combined with Schotten-Baumann amidation. This two-step protocol ensures high yields and
minimizes side reactions.

Step 1: Synthesis of Intermediate 2-chloro-N-(4-
chlorophenyl)acetamide

» Reagents: 4-Chloroaniline (1.0 eq), Chloroacetyl chloride (1.2 eq), Triethylamine (TEA) or
K2COs (1.5 eq).

» Solvent: Dichloromethane (DCM) or Dry Acetone.
e Procedure:

o Dissolve 4-chloroaniline in dry DCM at 0°C.
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[e]

Add TEA to scavenge HCI.

o

Dropwise addition of chloroacetyl chloride over 30 mins.

[¢]

Stir at room temperature (RT) for 4—6 hours.

[¢]

Workup: Wash with water, 1N HCI, and brine. Recrystallize from ethanol.

Step 2: Coupling with o-Cresol

» Reagents:o-Cresol (2-methylphenol) (1.0 eq), Intermediate from Step 1 (1.0 eq), Anhydrous
K2COs (2.0 eq), KI (catalytic).

e Solvent: Acetonitrile (ACN) or DMF (Reflux).
e Procedure:
o Dissolve o-cresol in ACN/DMF.
o Add Kz2COs and stir for 30 mins to generate the phenoxide anion.
o Add 2-chloro-N-(4-chlorophenyl)acetamide and catalytic KI.
o Reflux for 8-12 hours (monitor via TLC).

o Purification: Pour into ice water. Filter the precipitate.[1][2] Recrystallize from Ethanol/DMF
mixture.

Visual Synthesis Workflow
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Caption: Convergent synthesis pathway involving N-acylation followed by nucleophilic
substitution.

Biological Mechanism of Action (MoA)
A. Antimicrobial Potential (Bacterial Targets)

Phenoxyacetamides structurally resemble known inhibitors of Fabl (Enoyl-ACP reductase), a
key enzyme in bacterial fatty acid synthesis (FAS-II).

e Mechanism: The 4-chlorophenyl ring occupies the hydrophobic pocket of the enzyme, while
the amide linker forms hydrogen bonds with the active site residues (e.g., Tyrl56 in E. coli).

o Effect: Inhibition of cell wall construction, leading to lysis.

e Spectrum: Primarily active against Gram-positive bacteria (S. aureus, B. subtilis) due to the
lipophilic nature facilitating peptidoglycan penetration.

B. Herbicidal Potential (Auxin Mimicry)

The 2-methylphenoxy moiety is a structural analog of the herbicide MCPA (2-methyl-4-
chlorophenoxyacetic acid).

e Mechanism: The compound acts as a synthetic auxin. It binds to the TIR1 ubiquitin ligase
receptor complex.
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« Signaling Cascade: Binding promotes the degradation of Aux/IAA transcriptional repressors
via the 26S proteasome.

¢ Result: Uncontrolled gene expression, aberrant growth (epinasty), and plant death.

Biological Signaling Pathway

N-(4-chlorophenyl)-2-(2-methylphenoxy)acetamide
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(Plant Nucleus)
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SCF-TIR1-Ligand Complex
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Caption: Proposed mechanism of herbicidal action via the SCF-TIR1 auxin signaling pathway.

Structure-Activity Relationship (SAR) Insights

The biological potency of this specific isomer is defined by the interplay between the ortho-

methyl and para-chloro substituents.

Structural Motif Role in Activity

Impact of Modification

Steric Anchor: Prevents free

rotation of the phenyl ring;
2-Methyl (Phenoxy) o )

mimics the hydrophobic

"pocket” fit seen in MCPA.

Removal (Unsubstituted) often
decreases herbicidal
specificity. Shifting to para (4-
Me) may increase flexibility but

reduce receptor fit.

H-Bonding: The -NH-CO-
] ) group is critical for binding to
Acetamide Linker ]
protein backbones (e.g.,

Ser/Tyr residues).

Replacement with ester (-
COO-) increases hydrolysis
rate (pro-drug); replacement
with sulfonamide changes

geometry.

Lipophilicity: Increases LogP,
4-Chloro (Aniline) enhancing penetration through
-Chloro (Aniline
bacterial membranes or plant

cuticles.

Replacement with electron-
donating groups (e.g., -OCHs)
often reduces antimicrobial

potency.

Experimental Evaluation Protocols
Protocol A: Antimicrobial Susceptibility Testing (MIC)

e Method: Broth Microdilution (CLSI Standards).

e Strains:S. aureus (ATCC 25923), E. coli (ATCC 25922), C. albicans.

e Procedure:

o Prepare stock solution of compound in DMSO (1 mg/mL).
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[e]

Dilute serially in Mueller-Hinton Broth (96-well plate).

o

Inoculate with bacterial suspension (5 x 10> CFU/mL).

Incubate at 37°C for 24h.

[¢]

Readout: Lowest concentration with no visible growth.

[e]

Protocol B: Molecular Docking (In Silico)

To validate the target mechanism, docking should be performed against:

» Target:E. coli Enoyl-ACP Reductase (Fabl).

PDB ID:1C14 (complex with Triclosan).

Software: AutoDock Vina or Schrédinger Glide.

Grid Box: Centered on the Triclosan binding site.

Metric: Binding Affinity (kcal/mol). A score < -8.0 kcal/mol indicates high potential.
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¢ PubChem Compound Summary. "N-(4-chlorophenyl)-2-(4-methylphenoxy)acetamide”
(Isomer Reference). Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ 2. N-(4-Chloropyridin-2-yl)-N-(4-methylphenylsulfonyl)acetamide - PMC
[pmc.ncbi.nlm.nih.gov]

¢ 3. researchgate.net [researchgate.net]
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potential-of-n-4-chlorophenyl-2-2-methylphenoxy-acetamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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